(E,Z)-1,3,5-Heptatriene
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Overview
Description
(E,Z)-1,3,5-Heptatriene is an organic compound with the molecular formula C7H10. It is a conjugated triene, meaning it has three alternating double bonds within its carbon chain. The compound exists in two geometric isomers, E (entgegen) and Z (zusammen), which refer to the relative positions of the substituents around the double bonds. These isomers are significant in organic chemistry due to their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E,Z)-1,3,5-Heptatriene can be synthesized through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.
Horner-Wadsworth-Emmons Reaction: Similar to the Wittig reaction, this method uses phosphonate-stabilized carbanions to react with carbonyl compounds, providing a route to this compound.
Olefin Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, often catalyzed by transition metals.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic methods, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired isomer ratio.
Chemical Reactions Analysis
Types of Reactions
(E,Z)-1,3,5-Heptatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces alkanes.
Scientific Research Applications
(E,Z)-1,3,5-Heptatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E,Z)-1,3,5-Heptatriene involves its ability to participate in various chemical reactions due to its conjugated double bonds. These double bonds can interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds.
1,3,5-Hexatriene: A similar triene with a shorter carbon chain.
2,4-Hexadiene: Another conjugated diene with different double bond positions.
Uniqueness
(E,Z)-1,3,5-Heptatriene is unique due to its specific arrangement of double bonds and the ability to exist in E and Z isomers. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
24587-25-5 |
---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
(3E,5Z)-hepta-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4-,7-5+ |
InChI Key |
USKZHEQYENVSMH-XGXWUAJZSA-N |
Isomeric SMILES |
C/C=C\C=C\C=C |
Canonical SMILES |
CC=CC=CC=C |
Origin of Product |
United States |
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